5-Bromo-8-iodoimidazo[1,2-a]pyridine
Description
The core structure consists of a fused imidazole and pyridine ring, with bromine and iodine substituents at the 5- and 8-positions, respectively. Halogenation at these positions enhances the compound’s reactivity, lipophilicity, and capacity for halogen bonding, which are critical for interactions with biological targets such as enzymes and receptors . Imidazo[1,2-a]pyridines are widely studied for applications in drug discovery, including as kinase inhibitors, antimicrobial agents, and antiviral therapeutics .
Properties
Molecular Formula |
C7H4BrIN2 |
|---|---|
Molecular Weight |
322.93 g/mol |
IUPAC Name |
5-bromo-8-iodoimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C7H4BrIN2/c8-6-2-1-5(9)7-10-3-4-11(6)7/h1-4H |
InChI Key |
DJUVYDPPXMINFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CC=C(C2=N1)I)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-8-iodoimidazo[1,2-a]pyridine typically involves the functionalization of imidazo[1,2-a]pyridine scaffolds. One common method includes the use of radical reactions facilitated by transition metal catalysis, metal-free oxidation, and photocatalysis strategies . For example, the copper-catalyzed iodine-mediated cyclization of 2-aminopyridine with arylacetylenes followed by palladium-catalyzed cross-coupling reactions with phosphines is a known route .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods would typically include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-8-iodoimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, making it suitable for different applications.
Common Reagents and Conditions
Palladium-Catalyzed Reactions: Used for cross-coupling reactions.
Copper Catalysts: Employed in iodine-mediated cyclizations.
Photocatalysts: Utilized in metal-free oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, palladium-catalyzed cross-coupling reactions can yield various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
5-Bromo-8-iodoimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its role in the development of new pharmaceuticals.
Industry: Utilized in the production of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-Bromo-8-iodoimidazo[1,2-a]pyridine involves its interaction with various molecular targets. For instance, it can act as a ligand in metal-catalyzed reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with specific enzymes or receptors, leading to its observed pharmacological effects .
Comparison with Similar Compounds
Structural Analogues and Halogen Effects
The biological and chemical properties of imidazo[1,2-a]pyridine derivatives are heavily influenced by halogen type, position, and substitution patterns. Key comparisons include:
| Compound Name | Substituents | Key Properties | Biological Activity | References |
|---|---|---|---|---|
| 8-Bromoimidazo[1,2-a]pyridine | Br at 8-position | High reactivity; used as a synthetic intermediate | Antimicrobial, kinase inhibition | |
| 6-Bromo-8-fluoroimidazo[1,2-a]pyridine | Br at 6, F at 8 | Enhanced lipophilicity; improved metabolic stability | Anticancer, antiviral | |
| 6,8-Dibromo-5-methylimidazo[1,2-a]pyridine | Br at 6 and 8, Me at 5 | Dual halogenation increases steric bulk; modulates enzyme binding | Anticancer, antimicrobial | |
| 5-Bromo-8-methoxyimidazo[1,2-a]pyridine | Br at 5, OMe at 8 | Methoxy group improves solubility; bromine enhances halogen bonding | Antitubercular, antiviral | |
| 5-Bromo-8-iodoimidazo[1,2-a]pyridine | Br at 5, I at 8 | Larger atomic radius of iodine may enhance target affinity or prolong half-life | Theoretical: kinase inhibition, antimicrobial | Inferred |
Key Observations :
- Halogen Position : Bromine at the 5-position (vs. 6 or 8) may alter electron density distribution, affecting interactions with aromatic residues in enzyme active sites .
- Iodine vs. However, iodine’s higher molecular weight may reduce solubility, necessitating formulation optimization.
- Dual Halogenation : Compounds with multiple halogens (e.g., 6,8-dibromo derivatives) exhibit synergistic effects in target modulation but face challenges in synthetic complexity .
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